![molecular formula C9H4BrF5O3 B1372140 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid CAS No. 1133116-05-8](/img/structure/B1372140.png)
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
Overview
Description
The compound you’re asking about seems to be a complex organic molecule with multiple functional groups, including a bromo group, a trifluoromethoxy group, and a difluoroacetic acid group . These functional groups can significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of your compound could be influenced by its functional groups. For instance, the trifluoromethoxy group in similar compounds has been found to influence acidity . Also, the nucleophilic trifluoromethoxylation of alkyl halides is a known reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its functional groups. For instance, the trifluoromethoxy group in similar compounds has been found to influence acidity .
Scientific Research Applications
Synthesis of Naphthalenes and Naphthols
Research by Schlosser and Castagnetti (2001) demonstrates the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through the treatment of 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene. This process involves the generation of phenyllithium intermediates, which are then intercepted with furan to produce cycloadducts. These cycloadducts can be further processed into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Synthesis of (Trifluoromethyl)benzenes and -pyridines
Volle and Schlosser (2002) described the synthesis of trifluoromethyl-substituted benzenes and pyridines using 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives. This study highlights the potential of these compounds in forming a variety of functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder reactions (Volle & Schlosser, 2002).
Synthesis of Liquid Crystal Display Materials
Ren Guo-du (2001) conducted a study on synthesizing 4-bromo-4'-hydroxybiphenyl, a key intermediate in liquid crystal display materials. The synthesis process involved the bromination of 4-hydroxybiphenyl after esterification to protect the hydroxyl group, demonstrating the application of similar compounds in the field of electronic materials (Ren Guo-du, 2001).
Deoxytrifluoromethylation of Alcohols
A study by de Azambuja et al. (2019) explored the conversion of alcohols to trifluoromethanes using a bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate. This catalytic one-step deoxytrifluoromethylation process is significant for medicinal, agricultural, and materials chemists (de Azambuja et al., 2019).
Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) utilized a compound similar to 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid in the Ugi reaction to synthesize difluorinated pseudopeptides. These compounds hold potential in developing novel peptides with altered properties (Gouge, Jubault, & Quirion, 2004).
Larvicidal Activity
Santhanalakshmi et al. (2022) investigated the larvicidal activity of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds. These compounds demonstrated strong larvicidal activity against Culex quinquefasciatus mosquitoes, indicating their potential in pest control (Santhanalakshmi et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O3/c10-5-3-4(8(11,12)7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNWBBKIPEOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672889 | |
Record name | [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid | |
CAS RN |
1133116-05-8 | |
Record name | [3-Bromo-4-(trifluoromethoxy)phenyl](difluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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